molecular formula C23H23N3O2S B13941553 Butanesulfonanilide, 4'-(9-acridinylamino)- CAS No. 53221-90-2

Butanesulfonanilide, 4'-(9-acridinylamino)-

Cat. No.: B13941553
CAS No.: 53221-90-2
M. Wt: 405.5 g/mol
InChI Key: OANPGUJBWMJAIJ-UHFFFAOYSA-N
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Description

Butanesulfonanilide, 4’-(9-acridinylamino)- is a compound that belongs to the class of organic compounds known as acridines. These compounds are characterized by a linear tricyclic structure consisting of two benzene rings joined by a pyridine ring. This compound has been studied for its potential antitumor properties and has shown promise in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with butanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production methods for Butanesulfonanilide, 4’-(9-acridinylamino)- involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Butanesulfonanilide, 4’-(9-acridinylamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or other oxidizing agents under acidic or basic conditions .

Major Products Formed

The major products formed from the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted acridine derivatives .

Mechanism of Action

The mechanism of action of Butanesulfonanilide, 4’-(9-acridinylamino)- involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective as an antitumor agent . The molecular targets and pathways involved in its mechanism of action include topoisomerase enzymes, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Butanesulfonanilide, 4’-(9-acridinylamino)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

The uniqueness of Butanesulfonanilide, 4’-(9-acridinylamino)- lies in its specific interactions with biological targets and its potential for various scientific research applications.

Properties

CAS No.

53221-90-2

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]butane-1-sulfonamide

InChI

InChI=1S/C23H23N3O2S/c1-2-3-16-29(27,28)26-18-14-12-17(13-15-18)24-23-19-8-4-6-10-21(19)25-22-11-7-5-9-20(22)23/h4-15,26H,2-3,16H2,1H3,(H,24,25)

InChI Key

OANPGUJBWMJAIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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